4-Chloroquinazolin-8-amine
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Overview
Description
4-Chloroquinazolin-8-amine is a derivative of quinazoline, a nitrogen-containing heterocyclic compound. Quinazoline derivatives have garnered significant attention due to their diverse biological activities and potential therapeutic applications . The compound this compound is characterized by a chloro group at the 4th position and an amino group at the 8th position on the quinazoline ring, making it a valuable scaffold in medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloroquinazolin-8-amine typically involves the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with appropriate amines . This reaction is carried out under controlled conditions, often using solvents like ethanol or dimethylformamide (DMF) and catalysts such as tin or indium chlorides . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction parameters, and efficient purification techniques to ensure the consistent quality of the compound. The scalability of the synthesis process is crucial for its application in various industries .
Chemical Reactions Analysis
Types of Reactions: 4-Chloroquinazolin-8-amine undergoes several types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Conditions often involve the use of polar solvents and catalysts.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled conditions.
Major Products Formed:
Scientific Research Applications
4-Chloroquinazolin-8-amine has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, including anticancer, antibacterial, and antiviral activities.
Industry: The compound is used in the development of agrochemicals and functional materials.
Mechanism of Action
The mechanism of action of 4-Chloroquinazolin-8-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Quinazolin-4-one: A structurally related compound with a wide range of biological activities.
4-Aminoquinoline: Known for its antimalarial properties.
7-Chloro-4-aminoquinoline: Another derivative with significant antimicrobial activity.
Uniqueness: 4-Chloroquinazolin-8-amine is unique due to the presence of both chloro and amino groups on the quinazoline ring, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various synthetic and therapeutic applications .
Properties
CAS No. |
1228600-47-2 |
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Molecular Formula |
C8H6ClN3 |
Molecular Weight |
179.60 g/mol |
IUPAC Name |
4-chloroquinazolin-8-amine |
InChI |
InChI=1S/C8H6ClN3/c9-8-5-2-1-3-6(10)7(5)11-4-12-8/h1-4H,10H2 |
InChI Key |
UBKBXNBJACYSSY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)N)N=CN=C2Cl |
Origin of Product |
United States |
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